molecular formula C7H7BO4 B1666559 3-Carboxyphenylboronic acid CAS No. 25487-66-5

3-Carboxyphenylboronic acid

Cat. No.: B1666559
CAS No.: 25487-66-5
M. Wt: 165.94 g/mol
InChI Key: DBVFWZMQJQMJCB-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-Carboxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of biaryl derivatives through the Suzuki-Miyaura coupling reaction . This reaction involves the interaction of this compound with bromoaniline, leading to the formation of biaryl compounds. The compound also interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium catalysts. These interactions are crucial for the successful formation of the desired biaryl products.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of certain enzymes involved in these processes, leading to changes in cell function. For example, this compound can modulate the activity of enzymes involved in the synthesis of biaryl derivatives, thereby impacting cellular metabolism and gene expression . Additionally, the compound’s ability to interact with proteins and enzymes can influence cell signaling pathways, leading to alterations in cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, such as enzymes and proteins. The compound can bind to specific sites on these biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes involved in the synthesis of biaryl derivatives, thereby affecting the overall reaction . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects are often dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular function. These threshold effects are important considerations in the design of experiments and the interpretation of results.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of biaryl derivatives. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels . For example, this compound can influence the activity of enzymes involved in the Suzuki-Miyaura coupling reaction, thereby affecting the overall metabolic pathway.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . For instance, this compound can bind to specific transporters that facilitate its movement across cell membranes, leading to its distribution within various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals are crucial for the compound’s activity and function, as they determine its interactions with specific biomolecules . For example, this compound can be directed to the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression and cellular responses.

Preparation Methods

3-boronobenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid with boron-containing reagents under specific conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed, where benzoic acid derivatives react with boronic acids or boronate esters in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as ethanol or tetrahydrofuran at elevated temperatures .

Chemical Reactions Analysis

3-boronobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol and tetrahydrofuran. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

3-boronobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-boronobenzoic acid can be compared to other boronic acids, such as:

The uniqueness of 3-boronobenzoic acid lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for a variety of specialized applications.

Biological Activity

3-Carboxyphenylboronic acid (3-CPBA) is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological functions, including its roles in anticancer, antibacterial, and antiviral activities, as well as its applications in drug delivery systems and biosensors.

This compound is characterized by the presence of a carboxylic acid group attached to a phenylboronic acid structure. This configuration allows it to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological interactions.

  • Molecular Formula : C₈H₉B O₃
  • Molecular Weight : 179.97 g/mol

The synthesis of 3-CPBA typically involves the reaction of phenylboronic acid with carboxylic acid derivatives under controlled conditions, often utilizing catalytic methods to enhance yield and purity .

1. Anticancer Activity

This compound has been studied for its potential in cancer therapy. Its ability to bind selectively to carbohydrates on cancer cell surfaces enhances drug delivery specifically to malignant cells. For instance, studies have shown that boronic acids can form boronate esters with the diols present in the glycocalyx of cancer cells, leading to increased selectivity and efficacy of chemotherapeutic agents like camptothecin .

Case Study : A study demonstrated that 3-CPBA modified the pharmacokinetic properties of certain anticancer drugs, improving their therapeutic index by reducing systemic toxicity while enhancing tumor-targeting capabilities .

2. Antibacterial Activity

The antibacterial properties of 3-CPBA are attributed to its mechanism as a β-lactamase inhibitor. It has shown effectiveness against resistant strains of bacteria by binding covalently to serine residues in β-lactamases, preventing the breakdown of β-lactam antibiotics.

CompoundInhibitory Constant (Ki)Bacterial Strain
3-CPBA0.004 µMClass C β-lactamases
Other Inhibitors0.008 µMResistant strains

This unique interaction allows for the restoration of antibiotic activity against resistant pathogens such as Pseudomonas aeruginosa , which is known for its biofilm-forming capabilities .

3. Antiviral Activity

Research indicates that boronic acids, including 3-CPBA, exhibit antiviral properties by targeting viral proteases and inhibiting their activity. This mechanism can hinder viral replication processes, making it a candidate for further exploration in antiviral drug development .

Applications in Drug Delivery

This compound is being investigated for its role in targeted drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the precision of drug delivery, particularly in solid tumors where localized treatment is essential.

  • Nanoparticle Systems : The incorporation of 3-CPBA into nanoparticle formulations has been shown to improve the targeting efficiency and reduce off-target effects, thereby increasing therapeutic efficacy .

Sensor Applications

In addition to its pharmaceutical applications, 3-CPBA is utilized in biosensor technologies due to its ability to interact with various biomolecules:

  • Glucose Sensing : Its interaction with glucose through boronate ester formation enables the development of sensitive glucose sensors, which are crucial for diabetes management .

Properties

IUPAC Name

3-boronobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVFWZMQJQMJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25487-66-5
Record name 3-Carboxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25487-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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